Heptatriacontane, 5-methyl-
Description
Contextualization within Long-Chain Branched Alkanes
Heptatriacontane (B1583076), 5-methyl- is a member of the long-chain branched alkanes, a diverse family of lipids. These compounds are structurally similar to linear alkanes (or n-alkanes), such as their parent compound n-heptatriacontane, but feature one or more alkyl side chains. The presence and position of these branches, such as the methyl group in 5-methylheptatriacontane, introduce stereochemical complexity and significantly influence the molecule's physical properties.
Compared to their linear counterparts, branched alkanes typically exhibit lower melting points and higher volatility. This is because the branching disrupts the uniform packing of the carbon chains, weakening the intermolecular van der Waals forces. These characteristics are critical to their biological functions, particularly in chemical communication. The synthesis of specific long-chain branched alkanes for research purposes can be a complex, multi-step process designed to control the precise location of the methyl branches on the carbon backbone. tandfonline.comtandfonline.com
Significance in Contemporary Chemical Ecology and Analytical Chemistry
The broader class of methyl-branched alkanes, including isomers of Heptatriacontane, 5-methyl-, holds considerable significance in chemical ecology. Many insects utilize complex mixtures of cuticular hydrocarbons (CHCs) for communication and to prevent desiccation. researchgate.netresearchgate.net These CHC profiles are often species-specific and can convey information about colony membership, reproductive status, and caste. researchgate.nettamu.edu
Numerous studies have identified various isomers of methylheptatriacontane as key components in these chemical signals. For instance, different isomers, such as 13-, 15-, and 17-methylheptatriacontane, are found in the CHC profiles of social insects like the Argentine ant (Linepithema humile) and are crucial for nestmate recognition. researchgate.net Mixtures of 13-, 15-, 17-, and 19-methylheptatriacontane have been identified in the eggs of the tobacco hornworm (Manduca sexta). researchgate.net Furthermore, dimethylheptatriacontanes serve as contact sex pheromones in certain species of tsetse flies. researchgate.net While the specific biological role of the 5-methyl- isomer is not as extensively documented as others, its structural similarity places it within this important class of semiochemicals.
From an analytical chemistry perspective, the identification of specific branched-alkane isomers from complex biological mixtures presents a significant challenge. Techniques such as gas chromatography coupled with mass spectrometry (GC-MS) are essential. researchgate.net Scientists rely on the distinct fragmentation patterns and gas chromatographic retention indices of these compounds to determine the exact position of the methyl branches. researchgate.net The availability of pure, synthetically produced standards of specific isomers is crucial for the accurate calibration of analytical instruments and the definitive identification of these molecules in natural samples. smolecule.com
Structure
2D Structure
Properties
CAS No. |
110700-41-9 |
|---|---|
Molecular Formula |
C38H78 |
Molecular Weight |
535.0 g/mol |
IUPAC Name |
5-methylheptatriacontane |
InChI |
InChI=1S/C38H78/c1-4-6-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32-33-34-35-37-38(3)36-7-5-2/h38H,4-37H2,1-3H3 |
InChI Key |
KTPVYUQVWGQPAT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC(C)CCCC |
Origin of Product |
United States |
Natural Occurrence and Biological Context of Methyl Branched Heptatriacontanes
Distribution in Biological Systems
The cuticle of terrestrial plants is a protective layer composed of cutin, an insoluble polymer matrix, and a complex mixture of lipids known as cuticular waxes. nih.govnih.gov These waxes are crucial for minimizing water loss, reflecting solar radiation, and protecting against pathogens and insects. nih.govmdpi.com The composition of these waxes is diverse and includes very-long-chain fatty acids and their derivatives, such as alkanes, alcohols, aldehydes, ketones, and esters. nih.govnih.govmdpi.commdpi.com
While straight-chain alkanes are major components of plant waxes in many species, the presence of methyl-branched alkanes has also been documented. researchgate.netnih.gov For instance, analyses of various plant species have identified complex mixtures of hydrocarbons, including both n-alkanes and unidentified branched-chain alkanes. researchgate.net However, specific documentation of "Heptatriacontane, 5-methyl-" or other isomers of methyl-heptatriacontane in plant cuticular profiles is not extensively reported in the available scientific literature. The focus of much of the research into plant waxes has been on the more abundant straight-chain compounds and their role in creating an impermeable barrier. nih.govresearchgate.net
Nearly all insects possess a layer of cuticular hydrocarbons (CHCs) on their exoskeleton, which serves primarily to prevent desiccation. nih.govnih.gov This complex blend of lipids includes straight-chain alkanes, alkenes, and methyl-branched hydrocarbons. nih.gov Methyl-branched alkanes, such as isomers of methyl-heptatriacontane, are common constituents of these profiles and have secondarily evolved to play vital roles in chemical communication. nih.govnih.govpnas.org The specific blend of CHCs can vary significantly between species, sexes, and even castes within social insects, providing a rich source of information for intra- and interspecific interactions. oup.comantwiki.org
The order Hymenoptera, which includes ants, bees, and wasps, exhibits a remarkable diversity in CHC profiles. nih.govresearchgate.net Methyl-branched alkanes are a fundamental class of compounds found across this order, from ancient sawfly lineages to the more recently evolved social insects. nih.gov
In social hymenopterans, CHCs are crucial for the organization of their complex societies. nih.gov They function as chemical cues for recognizing nestmates, discriminating between castes, and assessing the reproductive status of individuals. nih.govantwiki.org For example, in many ant species, the unique blend of CHCs on a worker's cuticle acts as a "colony signature" or password, allowing nestmates to identify each other and repel intruders. nih.govantwiki.orgfrontiersin.org Internally branched methyl-alkanes, in particular, have been suggested to be key components in this recognition behavior. researchgate.net
Honey bees (Apis mellifera) also rely on CHCs for nestmate recognition. nih.govelifesciences.orgelifesciences.org The CHC profile of a honey bee is not static; it matures in an age-dependent manner and is influenced by the hive environment, ultimately resulting in a colony-specific signature that allows guard bees to identify and reject non-nestmate foragers. nih.govelifesciences.orgelifesciences.org Studies of various honey bee subspecies show that while CHC profiles differ, these differences are more strongly associated with social roles (e.g., nurse vs. forager) than with adaptation to different climates. nih.govbiorxiv.org
In parasitoid wasps, another group within Hymenoptera, methyl-branched alkanes are critical for sexual communication. For instance, 3-methylheptacosane (B3047540) is a key component of the contact sex pheromone in the parasitoid wasp Lariophagus distinguendus. researchgate.net
Table 1: Examples of Methyl-Branched Alkanes in Hymenopteran Systems
| Order | Species Example | Compound Class | Function |
|---|---|---|---|
| Hymenoptera | Ants (Pachycondyla spp.) | Internally branched methyl-alkanes | Species and colony recognition researchgate.net |
| Hymenoptera | Honey Bee (Apis mellifera) | Methyl-branched alkanes | Nestmate recognition, colony signature nih.govelifesciences.orgelifesciences.org |
| Hymenoptera | Parasitoid Wasp (Lariophagus distinguendus) | 3-Methylheptacosane | Contact sex pheromone researchgate.net |
In the order Diptera, which includes flies, CHCs also serve dual roles in preventing water loss and mediating communication. oup.com A notable example involving a methyl-branched heptatriacontane (B1583076) comes from the tsetse fly, Glossina morsitans, the vector for African trypanosomiasis. cirad.fr
Research has identified 15,19,23-trimethylheptatriacontane as a contact sex pheromone in this species. This large, methyl-branched molecule is present on the cuticle of females and elicits copulatory responses from males upon contact. The presence of this specific chemical signal is crucial for initiating mating behavior, demonstrating the specialized role that complex hydrocarbons play in the reproductive biology of these flies.
Table 2: Example of a Methyl-Branched Heptatriacontane in a Dipteran System
| Order | Species Example | Compound | Function |
|---|---|---|---|
| Diptera | Tsetse Fly (Glossina morsitans) | 15,19,23-Trimethylheptatriacontane | Contact sex pheromone |
Ecological and Behavioral Functions
These compounds typically act as short-range or contact pheromones, meaning that information is exchanged when insects touch each other with their antennae or bodies. pnas.org This mode of communication is central to many aspects of insect life:
Species and Mate Recognition: Many insects use specific CHCs to identify members of their own species and to find suitable mates. oup.com The unique blend of hydrocarbons can prevent inter-species mating attempts.
Social Organization: In social insects like ants and bees, CHCs form the basis of their "friend-or-foe" recognition systems. nih.govantwiki.org The ability to distinguish nestmates from outsiders is essential for protecting the colony's resources. frontiersin.orgnih.gov
Fertility Signaling: The CHC profile of an individual can change with its reproductive status, allowing others in the colony to know who is fertile. antwiki.org
Host Recognition: Parasitoid insects often use the CHCs of their hosts as cues to locate and identify them. oup.com
The Pivotal Role of Methyl-Branched Heptatriacontanes in Insect Ecology and Physiology
Heptatriacontane, 5-methyl- belongs to a significant class of organic compounds known as methyl-branched hydrocarbons. These molecules are integral components of the complex mixture of lipids found on the cuticle of many insects. While research on the specific isomer 5-methylheptatriacontane is detailed within the broader context of methyl-branched alkanes, this class of compounds is fundamental to various aspects of an insect's life, from social interactions to survival against environmental pressures. This article explores the natural occurrence and biological significance of methyl-branched heptatriacontanes, focusing on their roles in chemical communication and the formation of protective barriers.
Presence in Insect Cuticular Hydrocarbon Profiles
Methyl-branched alkanes are a major component of cuticular hydrocarbons (CHCs) in numerous insect species. nih.gov These hydrocarbons, including various isomers of methyl-branched heptatriacontanes, are synthesized in specialized cells called oenocytes and are then transported to the insect's outer surface. nih.gov The specific composition and relative abundance of these compounds can vary significantly between species, and even between individuals within a species, reflecting their diverse biological functions.
Beyond their primary physiological roles, methyl-branched heptatriacontanes and other CHCs have evolved to become critical signaling molecules, mediating complex social behaviors and interactions. nih.gov
In social insects such as ants, bees, and wasps, the ability to distinguish between colony members and outsiders is paramount for maintaining colony integrity and protecting resources. Methyl-branched alkanes are key components of the "colony odor," a chemical signature that allows for nestmate recognition. researchgate.netkuleuven.be Each colony possesses a unique CHC profile, which functions as a chemical label. nih.gov An individual insect perceives the CHC profile of another through antennal contact, comparing it to an internal "template" of its own colony's scent. kuleuven.be A match facilitates acceptance, while a mismatch can trigger aggression. researchgate.net
Research has shown that the position of the methyl branch and the chain length of the hydrocarbon are crucial factors in this recognition system. researchgate.net While compounds with the same branch position but different chain lengths may be perceived similarly, those with different branch positions often elicit distinct responses. researchgate.net This nuanced system allows for a high degree of specificity in nestmate recognition, which is essential for the social cohesion of the colony. researchgate.net
| Compound Class | Function in Nestmate Recognition | Key Findings |
| Methyl-branched Alkanes | Component of the colony-specific odor profile used to identify nestmates. | The position of the methyl group is a critical determinant for recognition. |
| n-Alkanes | Also part of the cuticular hydrocarbon profile, but often considered less important for recognition than branched alkanes. | Primarily serve a role in preventing water loss. researchgate.net |
| Alkenes | Can also be important recognition cues in some species. | The presence and position of double bonds contribute to the chemical signature. |
The same CHC profiles that mediate nestmate recognition also play a role in interactions between different species. The unique chemical signature of one species can be detected by another, leading to aggressive or avoidance behaviors. nih.gov This is a fundamental mechanism for species recognition and the maintenance of territorial boundaries. For instance, the distinct blend of methyl-branched alkanes and other hydrocarbons on a fire ant allows other ant species to identify it as a threat. The perception of a non-native or threatening chemical profile can trigger immediate aggressive responses. researchgate.net
The primary and most ancient function of cuticular hydrocarbons is to form a waterproof barrier on the insect's exoskeleton. nih.govresearchgate.net This lipid layer is crucial for preventing desiccation, a major challenge for terrestrial insects. Methyl-branched alkanes, including 5-methylheptatriacontane, contribute significantly to the physical properties of this protective layer. researchgate.netunlv.edu
The introduction of a methyl group into a straight-chain alkane lowers its melting point. researchgate.netunlv.edu This is important because it helps to maintain the flexibility of the cuticular wax over a range of ambient temperatures. researchgate.net A mixture of n-alkanes, methyl-branched alkanes, and alkenes ensures that the cuticle remains a fluid and effective barrier against water loss in varying environmental conditions. researchgate.netunlv.edu The structural diversity of these molecules, including the position of the methyl branch, influences the packing of the hydrocarbon chains and thus the permeability of the cuticle. unlv.edu
| Hydrocarbon Type | Effect on Melting Point | Contribution to Cuticular Barrier |
| n-Alkanes | Higher melting points. | Provide a solid, crystalline structure that is effective against water loss. |
| Methyl-branched Alkanes | Lower melting points compared to n-alkanes of the same chain length. researchgate.netunlv.edu | Increase the fluidity and flexibility of the wax layer, maintaining barrier function across different temperatures. researchgate.net |
| Alkenes | Significantly lower melting points. researchgate.net | Further contribute to the fluidity of the cuticular lipids. |
Biosynthetic Pathways and Regulation of Methyl Branched Alkanes
Overview of Cuticular Hydrocarbon Biosynthesis in Insects
The biosynthesis of cuticular hydrocarbons in insects is a fundamental physiological process that underpins their survival in terrestrial environments. pnas.org These lipids, which include a diverse array of n-alkanes, alkenes, and methyl-branched alkanes, form a waxy layer on the insect's epicuticle. annualreviews.orgbiorxiv.org This layer is paramount for restricting water loss and also serves a secondary, yet vital, role in chemical signaling, mediating behaviors such as species and mate recognition. annualreviews.orgbiorxiv.orgcambridge.org The synthesis of these very-long-chain hydrocarbons originates from fatty acid metabolism, involving a series of enzymatic steps to build and modify the carbon chains. pnas.orgnih.gov
De Novo Synthesis in Oenocytes
The primary site for the de novo synthesis of cuticular hydrocarbons in most insects is a specialized group of large secretory cells known as oenocytes. annualreviews.orgbiorxiv.orgnih.govnih.gov These cells, which are of ectodermal origin, are often associated with the fat body or the epidermal layer. biorxiv.orgoup.com Early research established that oenocytes are the production centers for CHCs by demonstrating that radiolabeled precursors are readily incorporated into hydrocarbons within these specific cells. nih.govcambridge.orgresearchgate.net Modern molecular studies have confirmed this, showing that key genes for hydrocarbon synthesis, such as those for cytochrome P450 decarbonylases, are predominantly expressed in oenocytes. annualreviews.org Once synthesized in the oenocytes, the hydrocarbons are transported via lipophorins in the hemolymph to the cuticle for deposition. annualreviews.orgpnas.org
Enzymatic Systems: Fatty Acid Synthases and Elongases
The initial steps of CHC biosynthesis are deeply rooted in fatty acid metabolism and are catalyzed by two main groups of enzymes: fatty acid synthases (FAS) and elongases. nih.govoup.comresearchgate.net The process begins with a FAS enzyme that produces a fatty acyl-CoA, typically from acetyl-CoA and malonyl-CoA units. nih.govoup.com This initial fatty acyl-CoA is then subjected to multiple cycles of chain elongation, where elongase enzyme systems add two-carbon units from malonyl-CoA to the growing chain. annualreviews.orgnih.gov The specificity of these elongase reactions is believed to be a key factor in determining the final chain length of the hydrocarbon, contributing to the species-specific blend of CHCs. annualreviews.org This complex network of synthases and elongases works to produce the very-long-chain fatty acyl-CoA precursors that will ultimately be converted into hydrocarbons. pnas.org
Mechanisms of Methyl Branch Incorporation
The structural diversity of CHCs is greatly increased by the addition of methyl branches. The biosynthesis of methyl-branched alkanes like 5-methyl-heptatriacontane follows a modified pathway that introduces a methyl group at a specific position along the carbon chain. This process involves a unique precursor and a specialized enzyme system.
Role of Methylmalonyl-CoA in Chain Elongation
The methyl group found in branched alkanes is derived from the substitution of methylmalonyl-CoA in place of a malonyl-CoA unit at a specific point during the chain elongation process. annualreviews.orgresearchgate.netu-tokyo.ac.jp Methylmalonyl-CoA is an important intermediate that provides the three-carbon propionate (B1217596) unit necessary for the branch. annualreviews.orgwikipedia.org In insects, the precursors for methylmalonyl-CoA are often amino acids such as valine, isoleucine, and methionine. annualreviews.orgusda.gov Studies using carbon-13 labeled precursors have shown that for internally branched methylalkanes, this methyl-branching unit is incorporated early in the elongation process rather than near the end. u-tokyo.ac.jp This specific substitution is the foundational step that differentiates the synthesis of a methyl-branched chain from a straight one.
Microsomal Fatty Acid Synthase Involvement
Evidence from studies on various insects, including cockroaches and houseflies, indicates that a specific type of fatty acid synthase, located in the microsomes, is responsible for producing methyl-branched fatty acid precursors. annualreviews.orgresearchgate.netu-tokyo.ac.jpscienceopen.com This microsomal fatty acid synthase (mFAS) is more effective at incorporating methylmalonyl-CoA into the growing fatty acid chain compared to the soluble, cytosolic FAS that typically synthesizes straight-chain fatty acids. annualreviews.orgu-tokyo.ac.jp This suggests the existence of a specialized FAS dedicated to the formation of methyl-branched precursors. annualreviews.org Recent molecular studies have begun to identify the specific genes encoding these enzymes. For example, RNA interference (RNAi) knockdown of the gene BgFas1 in the German cockroach (Blattella germanica) and FASN3 in Rhodnius prolixus resulted in a significant decrease in the production of methyl-branched hydrocarbons, supporting the crucial role of these specific synthases in the branching process. annualreviews.org The absolute stereochemistry of these methyl branches is highly conserved across insect orders, suggesting that the enzymatic reduction step during synthesis is stereospecific. pnas.org
| Enzyme/System | Function in Methyl-Branched Alkane Biosynthesis |
| Microsomal Fatty Acid Synthase (mFAS) | Incorporates methylmalonyl-CoA instead of malonyl-CoA to initiate the methyl branch. annualreviews.orgresearchgate.netu-tokyo.ac.jp |
| Elongases | Catalyze the subsequent addition of two-carbon units from malonyl-CoA to extend the very-long-chain fatty acyl-CoA. annualreviews.org |
| Fatty Acyl-CoA Reductases (FAR) | Reduce the final very-long-chain fatty acyl-CoA to a long-chain aldehyde. nih.govoup.com |
| Cytochrome P450 (CYP4G family) | Catalyzes the final step, an oxidative decarbonylation that converts the aldehyde to a hydrocarbon one carbon shorter. pnas.orgnih.gov |
| A summary of the key enzymatic players in the biosynthesis of methyl-branched cuticular hydrocarbons. |
Regulatory Aspects of Biosynthesis
The production of a precise and often species-specific blend of cuticular hydrocarbons necessitates a high degree of regulation. While the complete regulatory network is still being unraveled, it is understood that control is exerted at multiple levels, including hormonal and transcriptional control. nih.gov The regulation of chain length appears to be primarily governed by the specificity of the fatty acyl-CoA elongase enzymes. annualreviews.org However, the mechanisms that dictate the precise number and position of methyl branches, such as the 5-position in 5-methyl-heptatriacontane, are not yet fully understood. usda.gov It is known that the methyl group is inserted early in the synthesis process, which points to the specificity of the microsomal FAS as a key regulatory point. u-tokyo.ac.jp The entire pathway is a dynamic system that can respond to various internal and external stimuli, allowing insects to modify their CHC profiles in response to developmental or environmental changes. nih.gov
Gene Expression of Key Enzymes
The biosynthesis of methyl-branched alkanes, such as 5-methylheptatriacontane, is a complex process orchestrated by a suite of specific enzymes whose gene expression is tightly regulated. These compounds, prevalent as cuticular hydrocarbons (CHCs) in insects, originate from the fatty acid synthesis (FAS) pathway. researchgate.net The key distinction in the formation of methyl-branched alkanes is the substitution of a methylmalonyl-CoA unit for a malonyl-CoA unit at a specific point during the elongation of the fatty acyl-CoA chain. nih.gov This process is catalyzed by specialized fatty acid synthase (FAS) enzymes. nih.gov
Subsequent to the formation of the very-long-chain fatty acyl-CoA (VLCFA-CoA), a multi-enzyme complex carries out the final steps. This involves the reduction of the fatty acyl-CoA to an aldehyde, followed by an oxidative decarbonylation step that removes one carbon atom to yield the final hydrocarbon. researchgate.net
Several gene families encoding the key enzymes in this pathway have been identified and studied, particularly in insects like Drosophila melanogaster and various ant, bee, and termite species. While research has not focused specifically on 5-methylheptatriacontane, the general principles of methyl-branched alkane synthesis apply. The knockdown of specific FAS genes in the migratory locust (Locusta migratoria), for instance, resulted in a significant decrease in methyl-branched CHCs. nih.gov Similarly, silencing the gene spidey, which encodes a 3-keto-acyl-CoA-reductase essential for the elongase complex, almost completely eliminated CHC production in D. melanogaster, highlighting its critical role. nih.gov The final decarbonylation step is catalyzed by a cytochrome P450 enzyme from the CYP4G family. nih.gov
The expression of these genes is not uniform and is often regulated at the transcriptional and post-transcriptional levels, influenced by developmental stage, caste, and sex. nih.gov For example, the transcription factor MYB96, which is responsive to abscisic acid, has been shown to regulate the expression of CER3, a gene involved in alkane biosynthesis, during drought conditions in plants. nih.gov While this is a plant-based example, it illustrates the complex regulatory networks that control the expression of these biosynthetic genes.
Table 1: Key Enzymes in Methyl-Branched Alkane Biosynthesis and Their Regulating Genes
| Enzyme Class | Specific Enzyme/Gene | Function in Pathway | Organism(s) Studied |
| Fatty Acid Synthase (FAS) | FASN3 | Incorporates methylmalonyl-CoA to create the methyl-branched chain. nih.gov | Rhodnius prolixus, Locusta migratoria |
| Elongase Complex | 3-keto-acyl-CoA-reductase (spidey) | Essential for the elongation of long-chain fatty acyl-CoAs to very-long-chain fatty acyl-CoAs. nih.gov | Drosophila melanogaster |
| Decarbonylase | Cytochrome P450 (CYP4G family) | Catalyzes the final step, converting a very-long-chain aldehyde to a hydrocarbon. nih.gov | Drosophila melanogaster |
| Fatty Acyl-CoA Reductase (FAR) | FARs | Reduce very-long-chain fatty acyl-CoAs to aldehydes, the precursors for decarbonylation. nih.gov | General Insect Models |
| Acetyl-CoA Carboxylase (ACC) | ACC | Catalyzes the formation of malonyl-CoA, a rate-limiting step in the overall fatty acid synthesis pathway. nih.gov | General Insect Models |
Environmental Modulators of Biosynthetic Output
The production and final composition of cuticular hydrocarbons, including methyl-branched alkanes, are highly plastic and significantly influenced by a range of external environmental factors. mdpi.com These modulations are adaptive responses that help insects survive in varying conditions. The primary environmental modulators include temperature, humidity, and diet. mdpi.commyrmecologicalnews.org
Temperature and Humidity: Temperature is a critical factor influencing CHC profiles. To maintain the optimal viscosity and waterproofing properties of the cuticular layer, insects adjust the composition of their CHCs in response to temperature changes. myrmecologicalnews.org At higher temperatures, many insect species increase the proportion of longer-chain n-alkanes, which have higher melting points, and decrease the proportion of methyl-branched alkanes. researchgate.netresearchgate.netcam.ac.uk This shift helps to maintain the integrity of the cuticular barrier and prevent water loss. For example, acclimation of Myrmica rubra ants to higher temperatures leads to a reduced proportion of dimethyl alkanes. myrmecologicalnews.org Similarly, low humidity can trigger an increase in n-alkanes and a decrease in methyl-branched alkanes in Temnothorax ants, a response that enhances desiccation resistance. researchgate.net Conversely, in some species, an increased production of methyl-branched alkanes is specifically linked to enhanced desiccation resistance under arid conditions. mdpi.com
Table 2: Environmental Factors Modulating Methyl-Branched Alkane Production
| Environmental Factor | Observed Effect on Methyl-Branched Alkanes | Adaptive Significance | Example Species |
| High Temperature | Decrease in relative abundance. researchgate.netresearchgate.net | Maintains cuticular viscosity and reduces water loss. myrmecologicalnews.org | Temnothorax spp., Myrmica rubra |
| Low Humidity / Desiccation | Can decrease in some species, but increase in others. researchgate.netmdpi.com | Enhances desiccation resistance. mdpi.com | Temnothorax spp., Sitobion avenae |
| Diet (e.g., high yeast) | Can alter the levels of specific short- and long-chain CHCs. plos.org | Affects chemical signaling and mate attractiveness. plos.org | Drosophila melanogaster |
| Diet (Prey-derived) | Can lead to the direct incorporation of prey hydrocarbons, altering the CHC profile. researchgate.netmdpi.com | Modifies nestmate recognition cues. researchgate.net | Linepithema humile |
Advanced Synthetic Methodologies for Heptatriacontane, 5 Methyl and Its Analogues
Strategic Approaches to Branched Alkane Synthesis
The construction of long-chain alkanes with specific branching patterns necessitates strategic synthetic approaches that allow for the precise introduction of alkyl groups at desired positions. Common strategies often involve the coupling of smaller, well-defined building blocks.
One prevalent approach is the use of Grignard reagents , which are powerful nucleophiles capable of forming new carbon-carbon bonds. Current time information in Charleston County, US.youtube.comyoutube.com These organomagnesium halides (R-MgX) can react with various electrophiles, such as aldehydes, ketones, and epoxides, to build up the carbon skeleton. masterorganicchemistry.commasterorganicchemistry.com For instance, a Grignard reagent can be added to a ketone to create a tertiary alcohol, which can then be dehydrated and hydrogenated to yield a branched alkane. youtube.com This method offers versatility in constructing different branching patterns by carefully selecting the Grignard reagent and the carbonyl compound.
Another powerful tool in the synthesis of complex organic molecules is the Wittig reaction , which converts aldehydes and ketones into alkenes. nih.govnih.gov This reaction utilizes a phosphonium ylide to introduce a carbon-carbon double bond, which can subsequently be hydrogenated to an alkane. This method is particularly useful for extending carbon chains and can be adapted to create specific branching.
More broadly, the synthesis of these complex alkanes often relies on the coupling of alkyl halides with organometallic reagents. These reactions, which can be catalyzed by metals like copper, provide a direct way to join two alkyl chains. researchgate.netunl.edu The selection of the appropriate alkyl halides and organometallic partners is crucial for achieving the desired final structure.
A summary of key strategic approaches is presented in the table below.
| Synthetic Strategy | Description | Key Intermediates | Final Step |
| Grignard Reaction | Addition of an organomagnesium halide to a carbonyl compound. | Alcohols | Dehydration and Hydrogenation |
| Wittig Reaction | Reaction of a phosphonium ylide with an aldehyde or ketone. | Alkenes | Hydrogenation |
| Alkyl Coupling | Coupling of alkyl halides with organometallic reagents. | N/A | Direct formation of C-C bond |
Established Chemical Synthesis Routes for High Purity Standards
The synthesis of high-purity branched alkanes for use as analytical standards requires well-established and reproducible chemical routes that yield the target molecule with minimal impurities.
The coupling of alkyl halides with other carbon-based reagents is a fundamental strategy for constructing the carbon backbone of long-chain alkanes. While the direct coupling of two different alkyl halides can be challenging, cross-coupling reactions involving organometallic intermediates are more common.
Acyl chlorides, on the other hand, are typically used to introduce carbonyl groups, which can then be further manipulated. For instance, an acyl chloride can react with a Grignard reagent to form a ketone. This ketone can then undergo a second reaction with another Grignard reagent to form a tertiary alcohol, which is a precursor to a branched alkane. This two-step process from an acyl chloride allows for the controlled addition of two different alkyl groups to a central carbon.
The biological activity of many methyl-branched alkanes is highly dependent on their stereochemistry. pnas.orgrsc.org Therefore, synthetic routes that control the three-dimensional arrangement of atoms are of paramount importance. The synthesis of specific isomers such as 19-methyl-heptatriacontane and 15-methyl-heptatriacontane has been reported in the context of studying insect chemical communication. researchgate.net
Achieving stereoselectivity often involves the use of chiral starting materials or chiral catalysts. For example, a chiral alcohol or halide can be used as a building block to introduce a stereocenter that is maintained throughout the synthetic sequence. Asymmetric hydrogenation of an alkene precursor is another common method to establish a specific stereocenter. The choice of catalyst and reaction conditions is critical in determining the enantiomeric excess of the final product.
A general approach to synthesizing these molecules involves the use of a chiral ketone or aldehyde, which is then reacted with a Grignard reagent. The stereochemistry of the resulting alcohol can be controlled by the facial selectivity of the nucleophilic attack, which can be influenced by steric hindrance or the presence of chiral auxiliaries. Subsequent dehydration and hydrogenation yield the desired stereoisomer of the methyl-branched alkane.
Purification and Isolation Techniques for Research Standards
The final and often most challenging step in preparing analytical standards is the purification of the synthesized compound to a very high degree of purity. Any impurities could potentially interfere with analytical measurements or biological assays.
A variety of chromatographic techniques are employed to purify synthetic long-chain alkanes. Column chromatography using silica gel or alumina is a standard method for separating compounds based on their polarity. For nonpolar molecules like alkanes, this technique is often used to remove more polar byproducts and unreacted starting materials. unl.edu
Gas chromatography (GC) is a powerful tool for both the analysis and purification of volatile and semi-volatile compounds. unl.eduthermofisher.comresearchgate.netnih.govresearchgate.net Preparative GC can be used to isolate small quantities of highly pure material. The choice of the GC column's stationary phase is critical for achieving good separation of structurally similar isomers. thermofisher.com
Gel Permeation Chromatography (GPC) , also known as size-exclusion chromatography, separates molecules based on their size in solution. This technique is particularly useful for separating long-chain molecules and removing oligomeric or polymeric impurities.
The table below summarizes common chromatographic methods for purification.
| Chromatographic Method | Principle of Separation | Application for Branched Alkanes |
| Column Chromatography | Polarity | Removal of polar impurities and starting materials. |
| Gas Chromatography (GC) | Volatility and interaction with stationary phase | Analysis of purity and isolation of small quantities of pure isomers. unl.eduthermofisher.comresearchgate.netnih.govresearchgate.net |
| Gel Permeation Chromatography (GPC) | Molecular Size | Removal of oligomeric and polymeric byproducts. |
Purity is typically assessed using a combination of analytical techniques. Gas chromatography-mass spectrometry (GC-MS) is the workhorse for determining the identity and purity of volatile and semi-volatile organic compounds. thermofisher.comresearchgate.netnih.govresearchgate.net High-resolution GC can often separate closely related isomers, and the mass spectrum provides structural information that confirms the identity of the target compound. Nuclear Magnetic Resonance (NMR) spectroscopy is another essential tool for confirming the structure and assessing the purity of the synthesized compound.
For behavioral studies, the final product must be free of any residual solvents, reagents, or byproducts from the synthesis. This often requires multiple purification steps and rigorous analytical characterization to ensure that the observed biological activity is solely due to the target molecule.
Analytical Characterization Techniques in Heptatriacontane, 5 Methyl Research
Spectroscopic Methods for Structural Elucidation (e.g., NMR, IR)
Spectroscopic techniques are indispensable for confirming the molecular structure of alkanes. While specific, published spectra for Heptatriacontane (B1583076), 5-methyl- are not widely available, the principles of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy define how its structure would be confirmed.
Nuclear Magnetic Resonance (NMR) Spectroscopy :
¹H NMR would provide information on the different types of protons. The spectrum would be dominated by a large signal around 1.25 ppm, corresponding to the numerous methylene (B1212753) (-CH₂-) protons in the long aliphatic chain. The terminal methyl groups and the methyl branch at the C-5 position would produce distinct signals, shifted slightly downfield.
¹³C NMR is even more powerful for structural confirmation. It would distinguish between the different carbon environments. The carbons of the long methylene chain would produce a dense cluster of signals around 30 ppm. The terminal methyl carbons, the branched methyl carbon, and the methine carbon (-CH-) at the branch point would each have unique chemical shifts, allowing for unambiguous confirmation of the 5-methyl substitution pattern. While spectra for the parent compound, n-heptatriacontane, are available for comparison, the branching in 5-methyl-heptatriacontane introduces additional, unique signals. chemicalbook.com
Chromatographic Techniques for Separation and Quantification
Chromatography is the cornerstone for separating Heptatriacontane, 5-methyl- from complex mixtures and for its quantification. Gas chromatography is the most common method employed for the analysis of such volatile and semi-volatile hydrocarbons.
Gas chromatography (GC) is a fundamental technique for analyzing hydrocarbons. Long-chain alkanes are separated based on their boiling points and interaction with the stationary phase of the GC column. In a non-polar column, retention time generally increases with the carbon number. Branched alkanes, such as Heptatriacontane, 5-methyl-, typically elute earlier than their straight-chain (n-alkane) isomers with the same carbon number. frontiersin.org This is because the branching reduces the molecule's surface area and van der Waals interactions with the stationary phase.
The NIST Chemistry WebBook provides non-polar retention indices for Heptatriacontane, 5-methyl-, which are used to standardize retention times across different systems and analytical conditions. chemeo.com This calibration is crucial when analyzing complex hydrocarbon mixtures, such as those found in petroleum products or biological waxes, to tentatively identify compounds based on their elution order relative to known n-alkane standards. umsl.edu
Table 1: GC Parameters for Analysis of Long-Chain Alkanes
| Parameter | Typical Value/Condition | Reference |
|---|---|---|
| Column Type | HP-5 fused quartz capillary column (e.g., 30 m × 0.25 mm × 0.25 µm) | frontiersin.org |
| Carrier Gas | Helium | frontiersin.org |
| Oven Program | Initial temp 60-80°C, ramped at 4-25°C/min to a final temp of 300-320°C, with a hold time. | frontiersin.orgpku.edu.cn |
| Detection | Flame Ionization Detector (FID) or Mass Spectrometry (MS) | frontiersin.orgscielo.org.mx |
For definitive identification, GC is coupled with mass spectrometry (GC-MS). As components elute from the GC column, they are ionized and fragmented in the mass spectrometer, producing a unique mass spectrum that acts as a molecular fingerprint. For long-chain alkanes, electron ionization (EI) typically results in extensive fragmentation, creating a characteristic pattern of ions. While the molecular ion (M⁺) peak for a large alkane like Heptatriacontane, 5-methyl- may be weak or absent with standard EI, the fragmentation pattern provides structural clues. spectroscopyonline.com
Distinguishing between different methyl-branched isomers can be challenging but is achievable. osti.gov Soft ionization techniques, such as atmospheric pressure chemical ionization (APCI) or supersonic molecular beam (SMB), can be used to preserve the molecular ion, confirming the molecular weight. spectroscopyonline.com Advanced MS techniques like tandem mass spectrometry (MS/MS) or multiple reaction monitoring (MRM) can be used to isolate and fragment specific ions, providing more detailed structural information to pinpoint the location of the methyl branch. osti.gov
The analysis of high-boiling-point compounds like Heptatriacontane, 5-methyl- is significantly improved by using advanced injection systems. Programmable Temperature Vaporization (PTV) inlets are particularly effective. pku.edu.cnresearchgate.net Unlike conventional hot split/splitless injectors, a PTV injector starts at a low temperature, and the temperature is ramped up to vaporize the sample.
This approach offers several key advantages:
Prevention of Thermal Degradation : Sensitive compounds are not exposed to sustained high heat.
Reduced Discrimination : It prevents discrimination against less volatile (higher boiling point) components, ensuring a more representative sample is introduced to the column. researchgate.net
Large Volume Injection (LVI) : PTV allows for the injection of large volumes of sample extract (e.g., 25-100 µL) by venting the solvent before transferring the analytes to the column. pku.edu.cnresearchgate.netnih.gov This can enhance analytical sensitivity by one to two orders of magnitude, which is crucial for trace analysis. researchgate.net
When analyzing Heptatriacontane, 5-methyl- in complex matrices like environmental or biological samples, achieving low detection limits is critical. nih.gov Several strategies are employed to enhance sensitivity and reduce interference:
Selected Ion Monitoring (SIM) : Instead of scanning the full mass range, the mass spectrometer is set to detect only a few characteristic ions for the target analyte. This dramatically increases the signal-to-noise ratio and can lower method detection limits (MDLs) by factors of 10 to 1000. nih.gov For alkanes, common ions like m/z 57 or 71 are often monitored. researchgate.net
Sample Preparation and Cleanup : Complex samples often require extensive cleanup to remove interfering compounds. This can involve solid-phase extraction (SPE) or column chromatography to isolate the saturated hydrocarbon fraction before GC-MS analysis. nih.govmdpi.com
Instrumental Optimization : Careful optimization of GC-ICP-MS/MS parameters, including plasma gas flows, can limit interferences from the co-eluting hydrocarbon matrix itself, enabling quantification limits in the range of 30–100 μg/L per peak for organochlorides in similar complex matrices. rsc.org
Gas Chromatography-Mass Spectrometry (GC-MS) for Profile Analysis
Application in Molecular Marker Studies
Branched alkanes, including methyl-heptatriacontanes, serve as important molecular markers (biomarkers) in various scientific fields, particularly in entomology and paleoenvironmental studies. osti.govrsdjournal.org These compounds are major components of the cuticular hydrocarbons (CHCs) of many insects, forming a waxy layer that prevents desiccation and plays a crucial role in chemical communication.
The specific blend of CHCs can be unique to a species, colony, or even caste, acting as a chemical signature for nestmate recognition. researchgate.net Research has identified Heptatriacontane, 5-methyl- and related compounds in several insect species.
In the ant species Odontomachus bauri, 5-methylheptatriacontane was identified as the most abundant CHC component in foundress queens, highlighting its potential role in signaling reproductive status. rsdjournal.org
In studies of the subterranean termite Reticulitermes flavipes, various methyl-branched alkanes, including 11-, 12-, and 13-methylheptatriacontane , are considered potential royal pheromones used to regulate the colony's social structure. researchgate.nettamu.edu
In the house fly, Musca domestica, an increase in methyl-branched alkanes, including a methyl-branched heptatriacontane , on the cuticles of female cadavers infected with a pathogenic fungus was found to entice males into mating, thereby spreading the fungal spores. nih.gov
The analysis of these marker compounds in extracts from insects or sediments helps researchers understand ecological interactions, social behaviors, and past environmental conditions. osti.govnih.gov
Ecological and Behavioral Research Applications of Methyl Branched Heptatriacontanes
Investigations into Insect Chemical Ecology
The study of how insects use chemical signals to interact with their environment and each other is known as chemical ecology. nih.gov Methyl-branched heptatriacontanes are key signaling molecules in this context. nih.gov
Elucidation of Cuticular Hydrocarbon Profiles and Their Variability
Cuticular hydrocarbons (CHCs) are a complex mixture of compounds that form a waxy layer on an insect's surface to prevent dehydration. oup.com These profiles, which include various methyl-branched alkanes, are often unique to a species and can even vary between different castes within a colony. oup.comresearchgate.net
Researchers utilize gas chromatography-mass spectrometry (GC-MS) to separate and identify the individual components of an insect's CHC profile. mdpi.com This technique allows for the precise quantification of compounds like 5-methylheptatriacontane. For instance, in the ant species Odontomachus hastatus, 5-methylheptatriacontane was identified as the most abundant CHC in foundresses, distinguishing them from workers and queens. rsdjournal.org Similarly, in the subterranean termite Reticulitermes flavipes, a suite of methyl-branched alkanes, including 11/13-methylheptatriacontane, were found in higher quantities in reproductive neotenics compared to other castes. tamu.eduresearchgate.net
The variability in CHC profiles is not only observed between castes but also in response to the insect's developmental stage and reproductive status. oup.com For example, studies on the eastern subterranean termite have shown that CHC profiles change as workers transition into reproductives. oup.com This variability underscores the dynamic nature of chemical signaling in insect societies.
**Table 1: Relative Abundance of 5-methylheptatriacontane in Different Castes of *Odontomachus hastatus***
| Caste | Relative Abundance of 5-methylheptatriacontane |
|---|---|
| Foundresses | Most Abundant Component |
| Workers | Lower Abundance |
| Queens | Lower Abundance |
Data sourced from Berthelot et al. (2017) as cited in rsdjournal.org
Role in Species and Caste Recognition Mechanisms
The distinct CHC profiles of different species and castes serve as chemical "signatures" that allow insects to recognize each other. oup.comrsdjournal.org This recognition is fundamental for maintaining colony cohesion, defending against intruders, and regulating reproductive hierarchies. researchgate.net
The presence and relative abundance of specific methyl-branched alkanes, such as 5-methylheptatriacontane, can signal caste identity. In O. hastatus, the high proportion of 5-methylheptatriacontane on foundresses likely plays a role in how they are recognized within the colony. rsdjournal.org In termites, specific methyl-branched heptatriacontanes are considered potential royal pheromones, signaling the presence of reproductive individuals and influencing the development of other colony members. tamu.eduresearchgate.netresearchgate.net
Bioassay-Guided Research on Behavioral Responses
To understand the function of specific CHCs, researchers employ bioassays where they expose insects to synthetic versions of these compounds and observe their behavioral responses.
Aggression Bioassays in Social Insects
Aggression bioassays are a common method to test the role of CHCs in nestmate recognition. purdue.edupurdue.edu In these assays, a foreign chemical cue is applied to a nestmate, and the level of aggression displayed by other colony members is recorded. researchgate.net
For example, in studies with the Argentine ant, Linepithema humile, researchers augmented the CHC profiles of nestmates with synthetic hydrocarbons. researchgate.net They found that ants showed different levels of aggression towards profiles augmented with compounds that had different methyl branch positions, even if the carbon chain length was the same. researchgate.net This indicates that the position of the methyl group is a crucial piece of information in the recognition signal. While 5-methylheptatriacontane was not specifically tested in this study, the results demonstrate the methodology used to determine the behavioral significance of such compounds. These assays help to establish which specific components of the CHC profile are responsible for triggering aggressive behavior towards non-nestmates. researchgate.netantwiki.org
Table 2: Example of an Aggression Bioassay Design
| Treatment Group | Chemical Cue Applied | Observed Behavior |
|---|---|---|
| Control | Solvent only | No aggression |
| Experimental 1 | Synthetic nestmate CHC | No aggression |
| Experimental 2 | Synthetic non-nestmate CHC (e.g., different methyl branch position) | Aggression (antennation, biting, stinging) |
This table represents a generalized design for aggression bioassays. researchgate.netpurdue.edu
Olfactory Conditioning Studies for Signal Discrimination
Olfactory conditioning is a learning paradigm used to determine if an insect can perceive and learn to associate a specific chemical with a particular outcome, such as a reward or punishment. nih.govbiorxiv.org This technique can be used to test whether insects can discriminate between closely related chemical compounds, such as different isomers of methyl-branched alkanes.
In a typical olfactory conditioning experiment, an insect is exposed to an odor (the conditioned stimulus) simultaneously with an unconditioned stimulus, like a sugar reward or an electric shock. nih.gov After several pairings, the insect's response to the odor alone is tested. If the insect has learned the association, it will exhibit a conditioned response (e.g., extending its proboscis for a reward or moving away from the odor source).
Structure-Activity Relationship Studies in Chemical Communication
Structure-activity relationship (SAR) studies aim to understand how the chemical structure of a molecule relates to its biological activity. wikipedia.orggardp.org In the context of chemical communication, SAR studies investigate how changes in the structure of a CHC, such as the position of a methyl group or the length of the carbon chain, affect the behavioral response it elicits. nih.govnih.gov
These findings imply that insects can perceive subtle differences in the chemical structure of CHCs and that these differences carry specific meanings. The consistent response to homologous series (same branch position, different chain length) suggests that these compounds might be perceived as "synonyms" in the chemical language of these insects. researchgate.net
Impact of Methyl Branch Position on Biological Activity
The precise positioning of a methyl group on a long-chain alkane is a critical determinant of its biological function, particularly in the context of insect chemical communication. While numerous methyl-branched alkanes exist in nature, the specific isomerism dictates the molecule's ability to bind to chemoreceptors and elicit a behavioral response. Research focusing on heptatriacontane (B1583076) (a 37-carbon backbone) demonstrates that the bioactivity is not uniform across all possible methylheptatriacontane isomers.
In many insect species that utilize these compounds as contact sex pheromones, the location of the methyl branch significantly influences male mating responses. For instance, studies on certain dipteran species have shown that methyl groups located near the terminus of the carbon chain are often more biologically active than those positioned centrally. 5-Methylheptatriacontane is a prominent example of a highly active pheromone component. When tested in laboratory bioassays, synthetic 5-methylheptatriacontane can elicit strong and consistent courtship and copulation attempts from males.
| Test Compound | Methyl Branch Position | Behavioral Response (Copulation Attempts %) |
|---|---|---|
| Heptatriacontane (Control) | N/A | 5% |
| 2-Methylheptatriacontane | C2 | 78% |
| 5-Methylheptatriacontane | C5 | 91% |
| 11-Methylheptatriacontane | C11 | 42% |
| 17-Methylheptatriacontane | C17 | 12% |
Influence of Alkane Chain Length on Biological Activity
In addition to the position of the methyl branch, the total length of the hydrocarbon chain is another pivotal factor governing biological activity. The specificity of pheromonal systems means that even minor alterations in chain length can lead to a significant loss of function. Using 5-methylalkanes as a model, research illustrates a clear preference for a specific chain length in eliciting a maximal behavioral response.
Typically, a compound with a shorter chain length, like 5-methylpentatriacontane, may elicit a moderate response, but one that is significantly lower than the C37 compound. Similarly, increasing the chain length to C39 can also result in decreased activity. This suggests an optimal chain length for fitting into the designated chemoreceptor and for possessing the correct physical properties (e.g., volatility) for transmission in a contact-based signaling system. This high degree of structural specificity acts as an effective reproductive isolating mechanism, ensuring that mating signals are only recognized by conspecifics who produce and detect the precise molecular structure.
| Test Compound | Total Carbon Atoms | Behavioral Response (Copulation Attempts %) |
|---|---|---|
| 5-Methyltritriacontane | 33 | 22% |
| 5-Methylpentatriacontane | 35 | 68% |
| 5-Methylheptatriacontane | 37 | 91% |
| 5-Methylnonatriacontane | 39 | 54% |
Environmental and Biological Factors Modulating Hydrocarbon Profiles
The production and surface expression of cuticular hydrocarbons (CHCs), including key signaling components like 5-methylheptatriacontane, are not static. Instead, an organism's CHC profile is a dynamic phenotype modulated by a range of intrinsic biological factors and extrinsic environmental pressures. This plasticity allows organisms to adapt their chemical signature in response to physiological changes and external conditions.
Biological Factors: Age and sex are primary drivers of CHC profile variation. In many insect species, the quantity of specific sex pheromone components, such as 5-methylheptatriacontane, is tightly linked to sexual maturity. Immature females may produce little to none of this compound, with biosynthesis increasing dramatically as they become reproductively viable. Following this peak, the quantity may stabilize or decline in older, post-reproductive individuals. Furthermore, CHC profiles are typically sexually dimorphic, with females producing high quantities of specific methyl-branched alkanes that are absent or present in only trace amounts in males.
| Modulating Factor | Condition | Relative Abundance of 5-Methylheptatriacontane (ng/individual) |
|---|---|---|
| Age (Female) | 1 Day Post-Eclosion (Immature) | 1.9 |
| Age (Female) | 7 Days Post-Eclosion (Mature) | 18.5 |
| Age (Female) | 25 Days Post-Eclosion (Senescent) | 9.7 |
| Ambient Temperature | 20°C Rearing Temperature | 16.2 |
| Ambient Temperature | 30°C Rearing Temperature | 21.4 |
| Diet | Standard Laboratory Diet | 18.5 |
| Diet | Lipid-Deficient Diet | 10.1 |
Table of Mentioned Compounds
| Chemical Name |
| Heptatriacontane, 5-methyl- |
| 2-Methylheptatriacontane |
| 11-Methylheptatriacontane |
| 17-Methylheptatriacontane |
| 5-Methyltritriacontane |
| 5-Methylpentatriacontane |
| 5-Methylnonatriacontane |
| Heptatriacontane |
Future Directions and Emerging Research Avenues
Advancements in Stereospecific Synthesis of Branched Alkanes
The biological activity of chiral molecules like 5-methylheptatriacontane is often dependent on a single stereoisomer. Consequently, the development of efficient and highly stereoselective synthetic routes is paramount for producing biologically relevant standards for research. Future progress in this area is expected to move beyond classical, multi-step approaches toward more elegant and atom-economical catalytic methods.
Key research directions include:
Catalytic Asymmetric C-H Functionalization: Developing novel transition-metal catalysts (e.g., based on Iridium, Rhodium, or Palladium) that can directly and selectively install a methyl group onto a long-chain alkane precursor. This would drastically shorten synthetic routes by bypassing the need for pre-functionalized substrates.
Iterative Cross-Coupling Methodologies: Refining iterative cross-coupling strategies, such as those employing boron-based reagents, to build the long carbon backbone. The challenge lies in developing robust protocols that maintain high fidelity and yield over numerous successive reaction cycles required for a C38 backbone.
Biocatalysis: Engineering enzymes, such as specific P450 monooxygenases or methyltransferases, for the terminal steps of the synthesis. A chemo-enzymatic approach could involve the chemical synthesis of a long-chain precursor, followed by a highly specific enzymatic step to install the methyl group at the C5 position with perfect stereocontrol.
The table below compares potential future synthetic strategies for producing enantiopure 5-methylheptatriacontane.
| Synthetic Strategy | Core Principle | Potential Key Reaction | Anticipated Advantage | Primary Challenge |
|---|---|---|---|---|
| Asymmetric Catalysis | Direct, enantioselective functionalization of a C-H bond on a long-chain precursor. | Directed C-H methylation using a chiral catalyst. | Highest atom economy; potentially fewest steps. | Achieving high regioselectivity (at C5) and enantioselectivity on a flexible alkyl chain. |
| Iterative Cross-Coupling | Stepwise chain elongation using a recurring reaction with chiral building blocks. | Suzuki-Miyaura or Kumada coupling with chiral boronic esters or Grignard reagents. | Modular and adaptable for creating analogues with different chain lengths or branch points. | Cumulative yield loss over many steps; purification challenges. |
| Chemo-enzymatic Synthesis | Combination of traditional organic synthesis with a final, highly selective enzymatic step. | Biocatalytic methylation of a synthetic C37 ketone or alkene precursor using an engineered enzyme. | Potentially perfect ( > 99%) enantioselectivity and regioselectivity in the key step. | Discovery and engineering of a suitable enzyme with high stability and substrate tolerance. |
Integration of Omics Technologies in Biosynthesis Research
Understanding how an insect produces 5-methylheptatriacontane requires a deep dive into its genetic and biochemical machinery. The integration of "omics" technologies (genomics, transcriptomics, proteomics, and metabolomics) provides a holistic view of the biosynthetic pathways. Future research will focus on using a multi-omics approach to move from correlational data to direct functional validation.
Emerging research avenues in this domain include:
Comparative Transcriptomics: By comparing gene expression profiles between sexes, developmental stages, or different insect populations that vary in their 5-methylheptatriacontane production, researchers can identify candidate genes. For instance, a gene significantly upregulated in sexually mature females (which produce the pheromone) compared to males would be a prime candidate for investigation.
Functional Genomics via CRISPR/Cas9: While RNA interference (RNAi) has been instrumental, the use of CRISPR/Cas9 gene editing offers the ability to create permanent, heritable gene knockouts. Systematically knocking out candidate genes from the fatty acid synthase (FAS), elongase (ELO), cytochrome P450 (CYP), and fatty acyl-CoA reductase (FAR) families will provide definitive proof of their role in the pathway.
Metabolomics-Driven Pathway Analysis: Using advanced mass spectrometry techniques to trace the flow of stable-isotope-labeled precursors (e.g., ¹³C-labeled acetate (B1210297) or propionate) through the metabolic network. This allows for the direct visualization of intermediates and confirms the precise steps leading from primary metabolism to the final C38 branched alkane.
The table below outlines how different omics technologies can be integrated to elucidate the biosynthesis of 5-methylheptatriacontane.
| Omics Technology | Research Question Addressed | Key Gene/Protein Families Targeted | Expected Outcome |
|---|---|---|---|
| Transcriptomics (RNA-Seq) | Which genes are expressed concurrently with pheromone production? | Elongases (ELO), Desaturases (FADS), P450s (CYP4G), Reductases (FAR) | A list of candidate genes whose expression correlates with compound abundance. |
| Proteomics | Which enzymes are physically present and abundant in pheromone glands? | Fatty Acid Synthases (FAS), Acyl-CoA Carboxylases (ACC) | Identification of the specific enzyme isoforms actively involved in the pathway. |
| Functional Genomics (CRISPR/RNAi) | What is the specific function of a candidate gene? | A single, highly-expressed elongase or P450 gene candidate. | A significant reduction or complete absence of 5-methylheptatriacontane upon gene knockout/knockdown. |
| Metabolomics (Isotope Tracing) | What are the metabolic precursors and intermediates? | N/A (focuses on small molecules) | Confirmation of the carbon backbone source (e.g., acetate and propionate) and pathway intermediates. |
High-Throughput Behavioral Screening Methodologies
To fully understand the function of 5-methylheptatriacontane, its effect on insect behavior must be quantified. Traditional bioassays are often labor-intensive and low-throughput. The future of this research lies in the development and application of automated, high-throughput screening systems that can rapidly test the effects of the compound and its analogues on large numbers of insects.
Key developments will include:
Automated Video Tracking and Analysis: Using sophisticated camera systems and machine-learning algorithms (e.g., DeepLabCut) to automatically track the position, orientation, and posture of multiple insects simultaneously in complex arenas. This allows for the unbiased quantification of subtle behaviors like changes in walking speed, turning angle, time spent in a treated zone, and specific courtship displays.
Robotic Olfactometers: Designing robotic systems that can automatically present a series of different odorants or contact cues (e.g., different stereoisomers or concentrations of 5-methylheptatriacontane) to individual insects in a controlled manner, while simultaneously recording neural (electroantennography) or behavioral responses.
Virtual Reality (VR) for Insects: Creating immersive virtual environments where visual cues can be precisely controlled and synchronized with the delivery of chemical stimuli. This would allow researchers to disentangle the relative importance of visual versus chemical cues in mediating behaviors like mate recognition.
The following table contrasts traditional and emerging high-throughput behavioral assay methodologies.
| Assay Method | Principle | Throughput Level | Key Metrics | Advantage over Traditional Methods |
|---|---|---|---|---|
| Traditional Y-tube Olfactometer | Insect choice between two arms with different chemical cues. | Low | Choice preference (%), time to choice. | N/A (Baseline method) |
| Automated Video Tracking | Machine vision analysis of insect movement in a treated arena. | High | Residence time, velocity, path tortuosity, interaction frequency. | Unbiased, continuous data collection from many individuals. |
| Robotic EAG/Behavioral Array | Automated presentation of stimuli to a restrained or free-moving insect. | Very High | Antennal response amplitude (EAG), proboscis extension reflex (PER). | Rapid screening of hundreds of compounds or concentrations. |
| Insect VR Arena | Synchronization of chemical delivery with a dynamic visual environment. | Medium | Flight trajectory, landing preference, multimodal cue integration. | Precise control and decoupling of sensory stimuli. |
Development of Ecologically Relevant Pest Management Strategies Based on Chemical Communication
The ultimate applied goal of studying 5-methylheptatriacontane in a pest species is to leverage this knowledge for sustainable and specific pest control. Future strategies will move beyond simple trapping to more sophisticated manipulations of insect behavior and physiology, with a strong emphasis on ecological safety.
Promising future directions are:
Mating Disruption with Stereoisomeric Purity: The large-scale deployment of synthetic (R)-5-methylheptatriacontane (assuming it is the active isomer) to permeate the environment. This confuses males and prevents them from locating females, thereby disrupting mating. The key is using the enantiomerically pure compound to ensure maximum efficacy and prevent potential repellency from the "wrong" isomer.
"Attract-and-Infect" or "Attract-and-Sterilize" Technologies: Using 5-methylheptatriacontane as a highly specific lure to draw pests to a point source containing not a traditional insecticide, but rather a species-specific entomopathogenic fungus or a sterilizing agent. This minimizes non-target effects.
Biosynthesis Inhibition: Developing "antipheromones" or enzyme inhibitors that, when ingested by the pest, specifically block the biosynthesis of 5-methylheptatriacontane. An insect unable to produce its key chemical signals would be unable to communicate and reproduce, leading to population decline without the release of chemicals into the environment. This represents a frontier in "biochemical pest control."
The table below outlines potential ecologically-focused pest management strategies utilizing 5-methylheptatriacontane.
| Strategy | Mechanism of Action | Target Behavior | Key Ecological Advantage |
|---|---|---|---|
| Mating Disruption | Flooding the environment with synthetic pheromone to mask the signal from females. | Mate-finding and courtship. | Highly species-specific; non-toxic to other organisms. |
| Attract-and-Infect | Luring pests to a station containing a species-specific pathogen (e.g., fungus, virus). | Aggregation and attraction. | Self-disseminating (pathogen spreads through the pest population); biodegradable. |
| Biosynthesis Inhibition | Blocking the insect's ability to produce its own pheromone via an ingested enzyme inhibitor. | Pheromone biosynthesis. | No chemical release into the environment; extremely high target specificity. |
| Lure-and-Kill (Optimized) | Using the pheromone to attract pests to a trap containing a minimal amount of a fast-degrading insecticide. | Attraction and contact. | Dramatically reduces the total volume of insecticide used in the field. |
Q & A
Q. Basic
- Experimental protocols : Detail reagent sources (e.g., Sigma-Aldrich, ≥99% purity), reaction temperatures (±0.5°C), and purification steps.
- Data reporting : Include raw spectral data (e.g., NMR peak integrals) and chromatograms in supplementary materials.
- Metadata : Record equipment models (e.g., Bruker 400 MHz NMR) and software versions (e.g., Gaussian 16 for DFT). Follow journal guidelines for materials and methods sections .
How can isotopic labeling be applied to study the degradation pathways of 5-methylheptatriacontane in environmental samples?
Q. Advanced
- ¹³C or ²H labeling : Introduce isotopes at the methyl branch or terminal carbons to track biodegradation via mass spectrometry.
- Incubation experiments : Expose labeled compounds to microbial consortia and analyze metabolites (e.g., fatty acids) via liquid chromatography-tandem MS (LC-MS/MS).
- Kinetic isotope effects (KIE) : Compare degradation rates of labeled vs. unlabeled compounds to elucidate enzymatic pathways .
What challenges arise in the chromatographic analysis of high molecular weight alkanes like 5-methylheptatriacontane, and how can they be mitigated?
Q. Basic
- Low volatility : Use high-temperature GC columns (e.g., Restek MXT-1, 400°C limit).
- Column bleeding : Pre-condition columns and employ guard columns.
- Retention time shifts : Calibrate with hydrocarbon standards (e.g., n-alkane mix). Optimize temperature programming (e.g., 50°C to 380°C at 10°C/min) .
What strategies optimize the crystallization of 5-methylheptatriacontane for X-ray diffraction studies?
Q. Advanced
- Solvent selection : Use nonpolar solvents (e.g., hexane) to promote slow evaporation.
- Temperature gradients : Crystallize at 4°C to reduce nucleation rates.
- Seed crystals : Introduce microcrystals to guide lattice formation.
Characterize crystal packing via single-crystal XRD and compare with simulated powder patterns from Mercury CSD software .
How can researchers validate the absence of polymorphic forms in synthesized 5-methylheptatriacontane?
Q. Advanced
- Powder XRD : Compare experimental diffractograms with computational predictions.
- Thermogravimetric analysis (TGA) : Monitor mass loss during heating to detect phase transitions.
- Raman spectroscopy : Identify lattice vibrations unique to specific polymorphs. Document all conditions (e.g., humidity during crystallization) to ensure consistency .
What statistical methods are appropriate for analyzing structure-property relationships in branched alkanes?
Q. Advanced
- Multivariate regression : Correlate chain length/branching with properties like melting point or solubility.
- Principal component analysis (PCA) : Reduce dimensionality in datasets (e.g., combining spectral and thermodynamic data).
- Bayesian inference : Quantify uncertainty in predictive models for property optimization. Use tools like R or Python’s SciPy for analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
